molecular formula C13H19N5O9S2 B13839268 (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid

Cat. No.: B13839268
M. Wt: 453.5 g/mol
InChI Key: IBLNMEMSULYOOK-IYZXUIDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a thiazole ring, an amino group, and a sulfoamino group. It is known for its potential use in medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the amino and sulfoamino groups. The final step involves the formation of the butanoic acid moiety. Each step requires precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are implemented to monitor the production process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The amino and sulfoamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiazolidine derivatives. These products retain the core structure of the original compound but exhibit different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique chemical properties make it a candidate for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic acid shares similarities with other thiazole-containing compounds, such as thiamine and cephalosporins.
  • Other similar compounds include those with sulfoamino groups, such as sulfonamides.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties

Properties

Molecular Formula

C13H19N5O9S2

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid

InChI

InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8+/t5-,7-/m0/s1

InChI Key

IBLNMEMSULYOOK-IYZXUIDESA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.